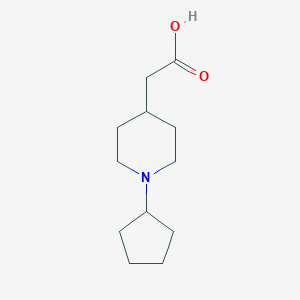![molecular formula C10H14N4S B1470169 {2-[2-(3,5-diméthyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]éthyl}amine CAS No. 1428233-12-8](/img/structure/B1470169.png)
{2-[2-(3,5-diméthyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]éthyl}amine
Vue d'ensemble
Description
The compound “{2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}amine” is a complex organic molecule that contains a pyrazole ring and a thiazole ring . Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms, and thiazole is a similar five-membered ring containing a nitrogen atom and a sulfur atom . This compound is part of a series of heteroleptic copper (II) complexes .
Synthesis Analysis
The synthesis of this compound involves the reaction of a methanolic solution containing M (ClO4)2·nH2O (M = Cu, Ni, Zn or Cd) or CoCl2·6H2O with bis (2- (3,5-dimethyl-1H-pyrazol-1-yl)ethyl)amine (bedmpza) in the presence of NaN3 . The reaction consists of two nucleophilic addition and dehydration processes, resulting in the pyrazolyl ring .
Molecular Structure Analysis
The molecular structure of this compound has been determined by single crystal X-ray crystallography . The molecule consists of a pyridine–thiazole moiety and the pyrazole ring, and all non-hydrogen atoms are planar .
Chemical Reactions Analysis
The compound undergoes various chemical reactions. For instance, it reacts with aryl isocyanate, aryl and alkyl isothiocyanates . When reacted with ethyl isothiocyanate, the hydrogen atom of the NH2 group is replaced, resulting in the reaction proceeding without ring closure .
Applications De Recherche Scientifique
Synthèse de cocristaux explosifs
Le composé est utilisé dans la synthèse de cocristaux explosifs contenant des 3,5-diméthylpyrazol-1-yl-substitués-1,2,4,5-tétrazines . La réaction du 3,4-dinitropyrazole, du 5-nitrotetrazole, ou du 4-nitro-1,2,3-triazole avec des 1,2,4,5-tétrazines substituées par des groupes 3,5-diméthylpyrazolyl (dmp) conduit à des cocristaux énergétiques .
Analyse de la structure cristalline
Le composé est utilisé dans l'analyse de la structure cristalline . Le ligand tridenté adopte une conformation approchant une symétrie binaire, ce qui permet sa coordination à l'atome métallique, ainsi qu'à un ligand chlorure, dans une géométrie presque parfaitement plane carrée .
Synthèse de cristaux blancs
Le composé est utilisé dans la synthèse de cristaux blancs . Le solide résultant a été cristallisé à partir d'acétate d'éthyle pour donner des cristaux blancs .
Optique non linéaire
Le composé a trouvé des applications en optique non linéaire . Les transitions électroniques de la tétrazine de π à π se produisent dans la gamme UV et les transitions de n à π dans la région visible, ce qui donne des matériaux avec une grande variété de couleurs .
Photovoltaïque organique
Le composé est utilisé dans le photovoltaïque organique . Les 1,2,4,5-tétrazines ont une forte affinité électronique qui leur permet d'être réduites de manière réversible pour former des anions radicaux stables .
Photodéclencheurs optiques, commutateurs et capteurs
Le composé est utilisé dans les photodéclencheurs optiques, les commutateurs et les capteurs . Ces propriétés optiques et électroniques sont uniques au cycle hétérocyclique 1,2,4,5-tétrazine .
Réactions de Diels-Alder à demande d'électrons inverse
Le composé est utilisé dans les réactions de Diels-Alder à demande d'électrons inverse . Il s'agit d'un type de réaction péicyclique, une classe importante de réactions en chimie organique .
Matériaux énergétiques riches en azote
Le composé est utilisé dans le développement de matériaux énergétiques riches en azote . Les performances énergétiques calculées des nouveaux cocristaux s'approchent de celles du 2,4,6-trinitrotoluène .
Mécanisme D'action
Target of Action
The primary target of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine is the enzyme glutathione peroxidase . This enzyme plays a crucial role in protecting the cell from oxidative damage by reducing hydrogen peroxide and lipid hydroperoxides.
Mode of Action
2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine interacts with its target, glutathione peroxidase, by mimicking its catalytic activity . The compound facilitates the reduction of hydrogen peroxide in the presence of an organoselenium compound, a process that is typically catalyzed by glutathione peroxidase .
Biochemical Pathways
The compound’s interaction with glutathione peroxidase affects the biochemical pathway involving the reduction of hydrogen peroxide This process is crucial for maintaining cellular redox balance and protecting cells from oxidative stress
Result of Action
The molecular and cellular effects of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine’s action are likely related to its glutathione peroxidase-like activity. By facilitating the reduction of hydrogen peroxide, the compound may help protect cells from oxidative damage . This could have potential implications for diseases associated with oxidative stress, although more research is needed to fully understand these effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine. For instance, the compound’s catalytic activity may be affected by the presence of other substances, such as organoselenium compounds . Additionally, factors like the molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion can significantly influence the catalytic activities
Propriétés
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-1,3-thiazol-4-yl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4S/c1-7-5-8(2)14(13-7)10-12-9(3-4-11)6-15-10/h5-6H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSDOEEBJLGGQNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CS2)CCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(4-methylphenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470094.png)

![1-[(4-ethylphenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470096.png)
![1-[(2-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470098.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470099.png)

![1-[(5-bromofuran-2-yl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470101.png)

![(2S)-2-[(2,4-Dimethoxybenzyl)amino]-3-methylbutan-1-ol](/img/structure/B1470103.png)

![1-{[(3-methylbutyl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470107.png)
![1-[(3-cyanophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470108.png)
